diphenylchloroborane

transmetallation hydrozirconation organoborane synthesis

Diphenylchloroborane (Ph₂BCl, CAS 3677-81-4) is a diarylhaloborane with the molecular formula C₁₂H₁₀BCl and a molecular weight of 200.47 g/mol, appearing as a colorless to pale yellow liquid at ambient temperature with a density of approximately 1.10 g/cm³. Structurally characterized by gas-phase electron diffraction as possessing C₂ molecular symmetry with a trigonal planar boron center , this compound functions primarily as a Lewis acidic boron electrophile.

Molecular Formula C12H10BCl
Molecular Weight 200.47 g/mol
CAS No. 3677-81-4
Cat. No. B3051883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediphenylchloroborane
CAS3677-81-4
Molecular FormulaC12H10BCl
Molecular Weight200.47 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1)(C2=CC=CC=C2)Cl
InChIInChI=1S/C12H10BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
InChIKeyDHUWBNXXQFWIKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylchloroborane (CAS 3677-81-4) Procurement and Technical Baseline


Diphenylchloroborane (Ph₂BCl, CAS 3677-81-4) is a diarylhaloborane with the molecular formula C₁₂H₁₀BCl and a molecular weight of 200.47 g/mol, appearing as a colorless to pale yellow liquid at ambient temperature with a density of approximately 1.10 g/cm³ . Structurally characterized by gas-phase electron diffraction as possessing C₂ molecular symmetry with a trigonal planar boron center [1], this compound functions primarily as a Lewis acidic boron electrophile. In procurement contexts, Ph₂BCl is differentiated from alternative boron chlorides (B-chlorocatecholborane, dicyclohexylchloroborane, BCl₃) by its balanced reactivity profile: it exhibits sufficient Lewis acidity to participate in diverse transformations while retaining synthetic accessibility and shelf stability [2].

Why Diphenylchloroborane Cannot Be Generically Substituted in Boron-Mediated Transformations


The practice of substituting diphenylchloroborane with seemingly analogous boron chlorides (e.g., B-chlorocatecholborane, BCl₃, dicyclohexylchloroborane) carries quantifiable performance risk. The steric and electronic profile of the diphenyl substituents directly governs chemoselectivity in transmetallation reactions—specifically, the phenyl groups serve as non-transferable auxiliary ligands that suppress disproportionation during B-alkyl/alkenylborane synthesis [1]. In contrast, BCl₃ yields 0% conversion in comparable electrophilic borylation conditions where B-chlorocatecholborane produces 25% yield at 45°C and 75% yield at 100°C [2]. Furthermore, the controlled Lewis acidity of Ph₂BCl enables selective adduct formation with nucleophiles (e.g., pyridine, THF) to generate cationic boron species with tunable reactivity, a capability not shared by more electrophilic alternatives that undergo uncontrolled solvolysis [3]. Substitution without experimental verification of reactivity equivalence therefore introduces significant yield and selectivity risk.

Diphenylchloroborane Quantitative Differentiation Evidence Guide for Scientific Selection


Transmetallation Selectivity: Diphenylchloroborane versus BCl₃ and Alkyldichloroboranes in Organoborane Synthesis

In hydrozirconation–transmetallation sequences with Cp₂Zr(H)Cl, diphenylchloroborane produces B-alkyl- and B-alkenyldiphenylboranes in high yields without disproportionation for terminal and disubstituted alkenes. Critically, the phenyl groups function as non-transferable auxiliaries during subsequent 1,4-conjugate addition to methyl vinyl ketone, enabling exclusive alkyl/alkenyl group transfer with very high regio-purity of the ketone products [1]. In contrast, when alkyldichloroboranes are employed with dimethylzirconocene, both methyl and alkyl groups undergo transfer, compromising regiochemical control [2].

transmetallation hydrozirconation organoborane synthesis

Cationic Boron Species Generation: Diphenylchloroborane as a Precursor to Structurally Characterized Diphenylborenium Ions

Treatment of diphenylchloroborane with 1 equivalent of pyridine in CD₂Cl₂ forms a 1:1 adduct, from which chloride abstraction by SbCl₅ generates a tricoordinate diphenylborenium ion ([Ph₂B(Py)]⁺) that exists in equilibrium between sp² and sp³ solvated states depending on solvent environment [1]. Experimental ¹¹B NMR chemical shift data for the solvated diphenylboron cation (appearing at 20 ppm for the nitromethane-solvated species) show excellent agreement with GIAO-HF/6-311+G(2d,p)//B3LYP/6-31+G(d) ab initio calculations [2]. In contrast, BCl₃ and AlCl₃ fail to effect chloride abstraction from Ph₂BCl even in nitromethane, and stronger boron electrophiles such as BBr₃ and BCl₃ yield 0% product in electrophilic borylation conditions where B-chlorocatecholborane achieves 25-75% yields [3].

boron cation Lewis acid catalysis ¹¹B NMR frustrated Lewis pairs

Precursor to Enantioselective Reducing Agents: Diphenylchloroborane in B-Chlorodiisopinocampheylborane Synthesis

Diphenylchloroborane serves as a synthetic precursor to (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride) through reaction with (+)-diaminobenzene in hexane . The resulting DIP-Chloride reagent achieves diastereoselectivities exceeding 100:1 in matched-pair asymmetric reductions of α-chiral ketones, and 4:1 to 15:1 selectivity in mismatched cases [1]. This synthetic route provides access to a chiral reducing agent with predictable stereochemical outcomes, directly linking Ph₂BCl procurement to enantioselective synthesis capabilities. Alternative boron chloride precursors (e.g., BCl₃, B-bromocatecholborane) do not provide analogous entry to this chiral reagent class.

asymmetric reduction chiral organoborane DIP-Chloride

THF Adduct Stability: Unexpected Coordination Behavior Differentiating Diphenylchloroborane from Trihaloboranes

Crystalline Ph₂BCl·THF (diphenylchloroborane–tetrahydrofuran adduct) is an unexpectedly stable complex containing an intact THF ligand in the presence of a boron–halide bond [1]. The crystal structure reveals short B−O and long B−Cl bonds characteristic of a pseudotetrahedral geometry at boron [2]. This stability contrasts sharply with the behavior of BCl₃, for which no stable BCl₃·THF adduct has been structurally characterized due to rapid ether cleavage. The controlled coordination behavior of Ph₂BCl with THF enables its use as a shelf-stable reagent in ether solvents without uncontrolled decomposition.

boron–THF complex crystal structure coordination chemistry

Diphenylchloroborane Optimal Procurement Scenarios Based on Verified Evidence


Synthesis of Mixed Alkyl/Aryl Organoboranes via Hydrozirconation–Transmetallation

For research groups synthesizing B-alkyl- or B-alkenyldiphenylboranes for subsequent conjugate addition chemistry, diphenylchloroborane provides documented high yields in transmetallation from zirconocene intermediates, with the phenyl groups acting as non-transferable auxiliaries that ensure exclusive alkyl/alkenyl group transfer to electrophiles [1]. This scenario justifies procurement when downstream regiochemical control is paramount.

Preparation of Chiral Reducing Agents for Enantioselective Ketone Reduction

Laboratories conducting asymmetric synthesis should consider Ph₂BCl procurement specifically as a precursor to B-chlorodiisopinocampheylborane (DIP-Chloride). The resulting chiral reagent achieves diastereoselectivities exceeding 100:1 in matched-pair reductions of α-chiral ketones [2], providing a direct route to enantioenriched secondary alcohols.

Cationic Boron Catalyst Development and Frustrated Lewis Pair Chemistry

Research programs investigating boron-mediated Lewis acid catalysis or frustrated Lewis pair (FLP) systems benefit from Ph₂BCl procurement due to its well-characterized ability to generate tricoordinate diphenylborenium ions upon chloride abstraction with SbCl₅ in the presence of pyridine or related nucleophiles [3]. The validated ¹¹B NMR chemical shift correlations with DFT calculations enable reproducible catalyst preparation.

Controlled-Release Agricultural Formulation Development

In industrial settings developing boronized 1-methylcyclopropene (1-MCP) precursors for controlled-release ethylene inhibition in crops, diphenylchloroborane has been documented alongside dicyclohexylchloroborane and dihexylchloroborane in patent literature as a viable boron derivatizing agent that yields hydrolytically labile boron–MCP complexes [4]. This application justifies evaluation when screening boron electrophiles for controlled-release formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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